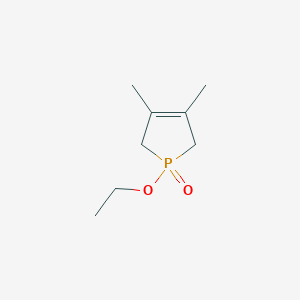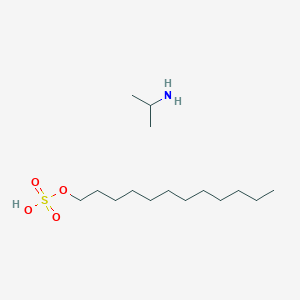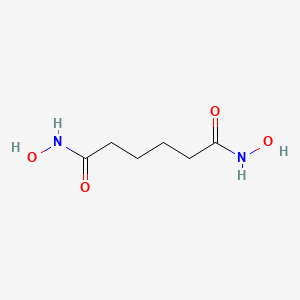
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide is an organophosphorus compound with the molecular formula C8H15O2P. This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing phosphorus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethyl-1,2-butadiene with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
1-Ethoxy-2,5-dihydro-3,4-dimethylphosphole: Similar structure but lacks the 1-oxide group.
3,4-Dimethyl-2,5-dihydro-1lambda5-phosphole: Lacks the ethoxy group.
1-Ethoxy-3,4-dimethylphosphole: Lacks the 2,5-dihydro structure
Uniqueness: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide is unique due to the presence of both the ethoxy and 1-oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1005-95-4 |
|---|---|
Fórmula molecular |
C8H15O2P |
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
1-ethoxy-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-4-10-11(9)5-7(2)8(3)6-11/h4-6H2,1-3H3 |
Clave InChI |
PDCZSMTTYUIIBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)CC(=C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)

![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)


![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)


